WS-383 is derived from a series of chemical modifications aimed at enhancing the efficacy and specificity of inhibitors targeting various biological pathways. It falls under the category of ubiquitin-proteasome system inhibitors, which are crucial in regulating protein degradation and cellular homeostasis. The compound's primary application is in research contexts, focusing on its role in modulating protein interactions within cellular systems .
The synthesis of WS-383 involves several key steps that utilize classical organic chemistry techniques. The process typically includes:
The detailed synthetic route may vary depending on the specific goals of the research or commercial production .
The molecular structure of WS-383 can be characterized by its unique arrangement of atoms, which contributes to its biological activity. The compound's structure typically features:
Molecular data such as molecular formula and molecular weight are essential for understanding its reactivity and interactions within biological systems. For WS-383, these parameters are critical for predicting its behavior in various experimental conditions .
WS-383 participates in several chemical reactions that are significant for its function as an inhibitor. Key reactions include:
These reactions are influenced by environmental factors such as pH, temperature, and the presence of other biomolecules .
The mechanism of action for WS-383 involves its interaction with specific protein targets within the ubiquitin-proteasome pathway. The compound acts by:
This mechanism highlights the importance of WS-383 in research focused on cancer biology and other diseases where protein homeostasis is disrupted .
WS-383 exhibits several notable physical and chemical properties:
These properties influence how WS-383 is handled in laboratory settings and its formulation for potential therapeutic uses .
WS-383 has several applications in scientific research:
Systematic Nomenclature:WS-383 (free base) is designated chemically as 2-(5-(2-(4-Chlorobenzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylthio)-N,N-dimethylethanamine. This nomenclature reflects its core triazolopyrimidine scaffold, chlorobenzylthio substituent, and dimethylaminoethyl side chain [3] [9].
CAS Registry and Synonyms:
Distinguishing Free Base vs. Salt:While both forms inhibit DCN1-UBC12 at nanomolar concentrations, the free base (MW: 461.99 g/mol) has reduced solubility compared to the salt (MW: 498.46 g/mol). Despite this, bioactivity equivalence allows interchangeable use in non-aqueous experimental systems [1] [2].
Molecular Architecture:
Table 1: Physicochemical Profile of WS-383 (Free Base)
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 461.99 g/mol | Calculated from formula [1] |
Solubility (DMSO) | 7.35 mg/mL (15.9 mM) | Kinetic solubility assessment [2] [5] |
Purity Specifications | >98% (HPLC) | Analytical chromatography [4] [9] |
Storage Stability | -20°C (desiccated, protected from light) | Long-term stability data [3] [9] |
Structure-Activity Insights:The free base maintains the intact tertiary amine group critical for hydrogen bonding with DCN1’s hydrophobic pocket. The unprotonated amine enhances membrane penetration, facilitating intracellular target engagement [6] [9].
Discovery Timeline:WS-383 emerged from structure-based optimization of triazolopyrimidine hits identified through screening of an in-house compound library. Initial hits showed moderate DCN1-UBC12 inhibition (IC₅₀ ~500 nM), prompting systematic medicinal chemistry refinement [6].
Key Optimization Milestones:
Publication Landmark:The compound was first disclosed in the Journal of Medicinal Chemistry (2019), detailing its synthesis, biochemical characterization, and cellular target validation using thermal shift assays (CETSA) [6].
Target Specificity:WS-383 binds DCN1 (Defective in Cullin Neddylation 1) with reversible, sub-100 nM affinity (IC₅₀ = 11 nM), disrupting its recruitment of the E2 enzyme UBC12. This prevents NEDD8 transfer to cullin scaffolds—a prerequisite for CRL activation [1] [6].
Table 2: Biological Activity Profile of WS-383 (Free Base)
Parameter | Value | Experimental System |
---|---|---|
DCN1-UBC12 IC₅₀ | 11 nM | Fluorescence polarization assay [1] [6] |
Kinase Selectivity (10 μM) | <20% inhibition of BTK, CDKs, EGFR | Panel screening [1] [4] |
Cul3 Neddylation Inhibition | 3 μM (complete blockade) | Western blot in MGC-803 cells [1] [5] |
p21/p27 Accumulation | EC₅₀ ~0.3 μM | Dose-response in KYSE70 cells [1] [6] |
Downstream Biological Consequences:
Mechanistic Validation Studies:
Appendix: Standardized Compound Identifiers
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7